molecular formula C22H36N2O5S B1683177 Tirofiban CAS No. 144494-65-5

Tirofiban

Cat. No.: B1683177
CAS No.: 144494-65-5
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-NRFANRHFSA-N
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Mechanism of Action

Target of Action

Tirofiban is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor is the major platelet surface receptor involved in platelet aggregation . By targeting this receptor, this compound plays a crucial role in preventing thrombotic events in conditions such as non-ST elevated acute coronary syndrome .

Mode of Action

This compound acts by preventing fibrinogen binding to the GP IIb/IIIa receptor . This interaction inhibits platelet aggregation, which is a key step in the formation of blood clots . The inhibition of platelet aggregation by this compound is dose- and concentration-dependent .

Biochemical Pathways

This compound affects the biochemical pathway of platelet aggregation. By blocking the GP IIb/IIIa receptor, it prevents fibrinogen from binding to the receptor and forming cross-links between platelets . This action disrupts the final common pathway to platelet aggregation, thereby inhibiting the formation of thrombi .

Pharmacokinetics

It is known that this compound is administered intravenously , suggesting that it has immediate systemic availability. More detailed information about its pharmacokinetic properties would require further investigation.

Result of Action

The primary molecular effect of this compound is the inhibition of platelet aggregation . This results in a decreased ability for blood to clot, which can prevent thrombotic events during episodes of chest pain or a heart attack, or while a patient is undergoing a procedure to treat a blocked coronary artery . On a cellular level, this compound’s action reduces the formation of platelet-derived thrombi, contributing to its therapeutic effect in conditions like acute coronary syndrome .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interact with this compound and potentially affect its action . Furthermore, the specific clinical setting, such as whether a patient is undergoing thrombolysis or thrombectomy, can also impact the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Tirofiban is a synthetic, non-peptide inhibitor of the interaction of fibrinogen with the integrin glycoprotein IIb/IIIa on human platelets . It prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, and inhibits platelet aggregation .

Cellular Effects

This compound has been shown to stimulate endothelial cell migration and proliferation, mediated by VEGF production . It increases the ability of human umbilical endothelial cells (HUVEC) to grow on the vascular scaffold, compared to unstimulated or abciximab-treated cells . This compound increases HUVEC expression of β1 and β3 integrins along with collagen and fibronectin .

Molecular Mechanism

This compound is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . Platelet aggregation inhibition is reversible following cessation of the infusion of this compound .

Temporal Effects in Laboratory Settings

Early neurological deterioration occurred in 9 patients (4.2%) in the this compound group and 28 patients (13.2%) in the aspirin group within 72 hours after randomization . No patients in the this compound group experienced intracerebral hemorrhage .

Dosage Effects in Animal Models

In a high shear arterial thrombosis model in non-human primates, this compound, at a dose nine times higher than that recommended as a therapeutic dose in adult humans, proved to be an effective inhibitor of arterial thrombosis . This dose of this compound caused less bleeding complications than abciximab .

Metabolic Pathways

This compound appears to have limited metabolism . It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged this compound .

Transport and Distribution

This compound is distributed into milk in rats and crosses the placenta in pregnant rats and rabbits .

Subcellular Localization

As a small molecule inhibitor, this compound does not have a specific subcellular localization. It circulates in the bloodstream where it interacts with the glycoprotein IIb/IIIa receptors on the surface of platelets .

Chemical Reactions Analysis

Types of Reactions

Tirofiban undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group in this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tirofiban is used as a model compound to study the interactions between small molecules and integrin receptors. It serves as a reference compound in the development of new antiplatelet agents.

Biology

This compound is used in biological research to study platelet aggregation and the role of integrin receptors in cellular adhesion and signaling. It is also used to investigate the mechanisms of thrombus formation and dissolution.

Medicine

In medicine, this compound is primarily used to prevent thrombotic events in patients with acute coronary syndrome . It is administered intravenously during procedures such as percutaneous coronary intervention to reduce the risk of clot formation .

Industry

In the pharmaceutical industry, this compound is used as an active ingredient in antiplatelet medications. It is also used in the development of new therapeutic agents targeting integrin receptors.

Properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMIXFXJJXBQG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142373-60-2 (hydrochloride)
Record name Tirofiban [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20162730
Record name Tirofiban
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tirofiban
Source Human Metabolome Database (HMDB)
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Solubility

Very slightly soluble, 3.17e-03 g/L
Record name Tirofiban
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Record name Tirofiban
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Vapor Pressure

5.2X10-16 mmHg at 25 °C /Estimated/
Record name TIROFIBAN
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Mechanism of Action

Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.
Record name Tirofiban
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Record name TIROFIBAN
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Color/Form

White solid

CAS No.

144494-65-5
Record name Tirofiban
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Record name Tirofiban
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Record name Tirofiban
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Record name TIROFIBAN
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Record name TIROFIBAN
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Record name Tirofiban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-225 °C
Record name TIROFIBAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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